molecular formula C26H25N7O2 B12796091 2-Amino-N(1),N(3)-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide CAS No. 21696-26-4

2-Amino-N(1),N(3)-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide

Cat. No.: B12796091
CAS No.: 21696-26-4
M. Wt: 467.5 g/mol
InChI Key: OBAUDPAEJYJNTG-UHFFFAOYSA-N
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Description

2-Amino-N(1),N(3)-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide is a complex organic compound that features an isophthalamide core with two 4,5-dihydro-1H-imidazol-2-yl phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N(1),N(3)-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide typically involves multi-step organic reactions. The starting materials often include isophthalic acid derivatives and 4,5-dihydro-1H-imidazole derivatives. Common synthetic routes may involve:

    Amidation Reactions: Combining isophthalic acid derivatives with amines under dehydrating conditions.

    Cyclization Reactions: Forming the imidazole rings through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N(1),N(3)-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N(1),N(3)-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Modulation: Altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N(1),N(3)-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)terephthalamide: Similar structure but with a terephthalamide core.

    2-Amino-N(1),N(3)-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide: Similar structure but with a benzamide core.

Uniqueness

2-Amino-N(1),N(3)-bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)isophthalamide is unique due to its specific isophthalamide core and the presence of two imidazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

21696-26-4

Molecular Formula

C26H25N7O2

Molecular Weight

467.5 g/mol

IUPAC Name

2-amino-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C26H25N7O2/c27-22-20(25(34)32-18-8-4-16(5-9-18)23-28-12-13-29-23)2-1-3-21(22)26(35)33-19-10-6-17(7-11-19)24-30-14-15-31-24/h1-11H,12-15,27H2,(H,28,29)(H,30,31)(H,32,34)(H,33,35)

InChI Key

OBAUDPAEJYJNTG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)N

Origin of Product

United States

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